methyl 4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate is a complex organic compound that features a benzodioxole moiety and an oxazole ring
Preparation Methods
The synthesis of methyl 4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar compounds include other benzodioxole and oxazole derivatives, such as:
1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: These compounds share the benzodioxole moiety and have similar structural features.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound also contains a benzodioxole group and exhibits similar chemical properties.
The uniqueness of methyl 4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H13NO6 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
methyl 4-[(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H13NO6/c1-23-18(21)12-4-2-11(3-5-12)8-14-19(22)26-17(20-14)13-6-7-15-16(9-13)25-10-24-15/h2-9H,10H2,1H3/b14-8- |
InChI Key |
ISKPPQDXBINHQW-ZSOIEALJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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